Gabapentin Enacarbil Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gabapentin enacarbil sodium salt is a prodrug of gabapentin, designed to improve the oral bioavailability of gabapentin. This compound is primarily used as an anticonvulsant and analgesic, particularly for the treatment of restless legs syndrome and postherpetic neuralgia . The compound is known for its extended-release properties, which allow for more consistent therapeutic effects compared to gabapentin .
Scientific Research Applications
Gabapentin enacarbil sodium salt has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Gabapentin Enacarbil primarily targets the Voltage-dependent calcium channel subunits alpha-2/delta-1 and alpha-2/delta-2 . These channels play a crucial role in the transmission of pain signals in the nervous system.
Mode of Action
It is believed to involve the descending noradrenergic system, leading to the activation of spinalalpha2-adrenergic receptors . This interaction inhibits the release of excitatory neurotransmitters, reducing neuronal excitability and thus alleviating pain.
Biochemical Pathways
Gabapentin Enacarbil, as a prodrug of gabapentin, is absorbed throughout the intestinal tract by high-capacity nutrient transporters, including the proton-linked monocarboxylate transporter, MCT-1 . Once absorbed, it undergoes extensive first-pass hydrolysis by nonspecific carboxylesterases, primarily in enterocytes and to a lesser extent in the liver, to gabapentin .
Pharmacokinetics
Gabapentin Enacarbil is designed for increased oral bioavailability over gabapentin . It is rapidly absorbed throughout the intestine via two high-capacity nutrient transporters, sodium-dependent multivitamin transporters and monocarboxylate transporter type-1 (MCT-1), and subsequently undergoes extensive first-pass hydrolysis by nonspecific carboxylesterases . The volume of distribution is 76L, and gabapentin plasma protein binding is less than 3% .
Result of Action
The physiological effects of Gabapentin Enacarbil are the same as gabapentin . In the context of postherpetic neuralgia (PHN), gabapentin prevents allodynia and hyperalgesia . It has been shown to be well-tolerated and reasonably effective in the treatment of restless legs syndrome .
Action Environment
The action of Gabapentin Enacarbil can be influenced by environmental factors such as food intake. Human trials have shown that it produces extended release of gabapentin with almost twice the overall bioavailability, especially when taken with a fatty meal . Therefore, the timing and content of meals can significantly impact the drug’s efficacy and stability.
Safety and Hazards
Gabapentin Enacarbil is associated with a low rate of transient serum enzyme elevations during treatment and with rare instances of clinically apparent liver injury . It should be taken only as directed by a doctor . Avoid driving and doing other tasks or actions that call for alertness until you see how Gabapentin Enacarbil affects you .
Future Directions
Gabapentin Enacarbil is an important agent for the treatment of adults with moderate to severe primary RLS . It has been approved in the USA and Japan for the treatment of moderate to severe primary restless legs syndrome (RLS) in adults . However, more research is needed to fully understand its mechanism of action and potential applications .
Biochemical Analysis
Biochemical Properties
Gabapentin Enacarbil Sodium Salt interacts with the alpha-2-delta subunit of voltage-dependent calcium channels in the central nervous system . This interaction inhibits the influx of calcium ions, reducing the release of excitatory neurotransmitters and thus exerting its anticonvulsant and analgesic effects .
Cellular Effects
This compound influences cell function by modulating calcium-mediated signaling events . It can alter the function of neurons by reducing the release of excitatory neurotransmitters, thereby decreasing neuronal excitability .
Molecular Mechanism
It is believed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors . This leads to a decrease in the release of excitatory neurotransmitters, contributing to its anticonvulsant and analgesic effects .
Temporal Effects in Laboratory Settings
In clinical trials, this compound has shown sustained and dose-proportional exposure to gabapentin over a 12-week period . This indicates the product’s stability and its long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on this compound in animal models are limited, gabapentin, the active metabolite, has been studied extensively. The effects of gabapentin have been shown to vary with different dosages, with higher doses often resulting in more pronounced effects .
Metabolic Pathways
This compound is metabolized into gabapentin in the body . It does not interact with any of the major cytochrome P450 enzymes, suggesting that it has a low potential for drug-drug interactions .
Transport and Distribution
This compound is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . This allows for efficient absorption and distribution within the body .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas rich in voltage-dependent calcium channels, such as the membranes of neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gabapentin enacarbil sodium salt is synthesized through a series of chemical reactions involving the esterification of gabapentin. The process typically involves the reaction of gabapentin with isobutyric acid and subsequent esterification with ethyl chloroformate . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like tertiary amines .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Gabapentin enacarbil sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed to release gabapentin.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: May involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Produces gabapentin, isobutyric acid, and ethanol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Gabapentin enacarbil sodium salt is unique compared to other similar compounds due to its prodrug nature and improved bioavailability. Similar compounds include:
Gabapentin: The parent compound, used for similar therapeutic purposes but with lower bioavailability.
Pregabalin: Another gabapentinoid with similar mechanisms of action but different pharmacokinetic properties.
Gabapentin Enacarbil: The non-sodium salt form, which has similar therapeutic effects but different pharmacokinetic profiles.
This compound stands out due to its extended-release properties and improved absorption, making it a valuable compound in the treatment of neurological disorders .
Properties
CAS No. |
912486-72-7 |
---|---|
Molecular Formula |
C₁₆H₂₇NO₆ |
Molecular Weight |
329.39 |
Synonyms |
1-[[(1-(Isobutanoyloxy)ethoxy)carbonyl]aminomethyl]cyclohex-1-ylacetic Acid Sodium Salt; Horizant Sodium Salt; Regnite Sodium Salt; XP 13512 Sodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.